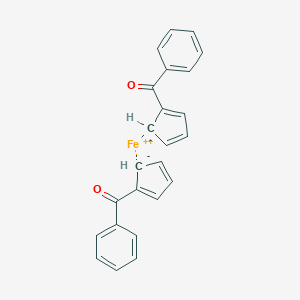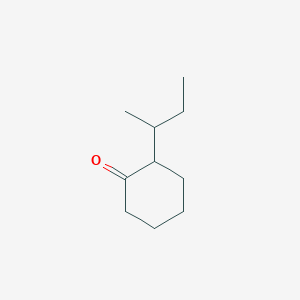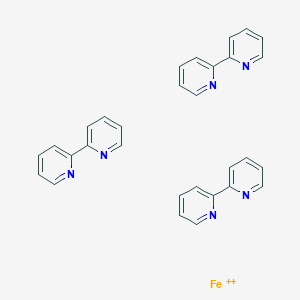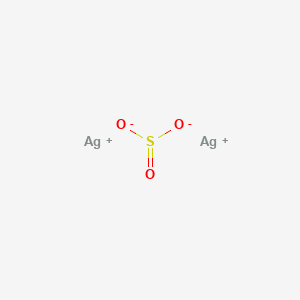
Bis(benzoylcyclopentadienyl)eisen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-dibenzoylferrocene, is a metal-organic compound with the molecular formula C24H18FeO2. This compound is part of the ferrocene family, which is characterized by a sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings.
Wissenschaftliche Forschungsanwendungen
Di(benzoylcyclopentadienyl) Iron has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organometallic compounds. In biology and medicine, it has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit the growth of cancer cells . Additionally, it is used in industrial research for the development of new materials and catalysts .
Vorbereitungsmethoden
The synthesis of Di(benzoylcyclopentadienyl) Iron typically involves the reaction of lithium metallocene with benzoic acid chloride, followed by a Suzuki coupling reaction with bromobenzene . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve scaling up these reactions while maintaining strict control over the reaction conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
Di(benzoylcyclopentadienyl) Iron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoyl-substituted ferrocene derivatives, while reduction reactions can lead to the formation of cyclopentadienyl iron complexes .
Wirkmechanismus
The mechanism by which Di(benzoylcyclopentadienyl) Iron exerts its effects involves the interaction with molecular targets and pathways within cells. For instance, it can bind to DNA and proteins, leading to the disruption of cellular processes and inhibition of cell growth. The compound’s ability to generate reactive oxygen species (ROS) also plays a crucial role in its biological activity, contributing to oxidative stress and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Di(benzoylcyclopentadienyl) Iron can be compared with other similar compounds such as ferrocene, acetylferrocene, and benzoylferrocene. . The benzoyl groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFQOLCTAEBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12180-80-2 |
Source


|
| Record name | 1,1′-Dibenzoylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Dibenzoylferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)



